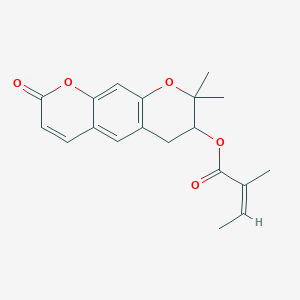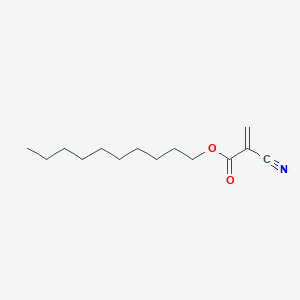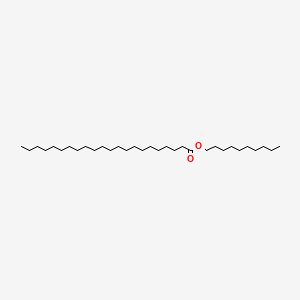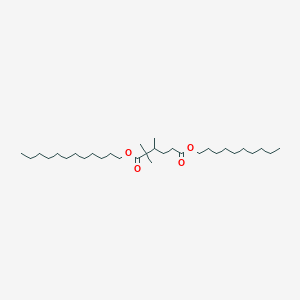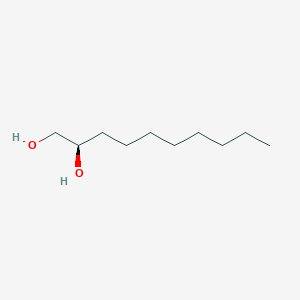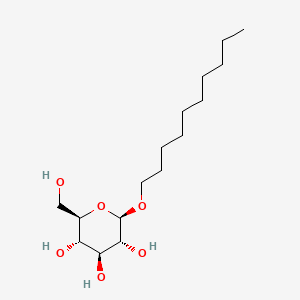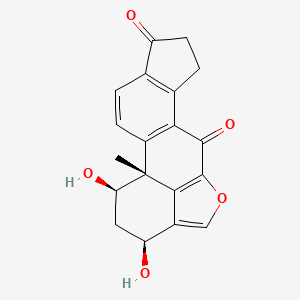
Demethoxyviridiol
Overview
Description
Demethoxyviridiol is a fungal metabolite belonging to the wortmannin and viridin classes. It is produced by various fungi, including Nodulisporium hinnuleum and Apiospora camptospora . This compound is known for its inhibitory effects on phosphatidylinositol 3-kinase, which plays a crucial role in cell signaling pathways .
Scientific Research Applications
Demethoxyviridiol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Demethoxyviridiol is a mycotoxin originally isolated from the fungus N. hinnuleum . The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
This compound acts as an inhibitor of PI3K . By inhibiting PI3K, this compound can interfere with the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells that is often overactive in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for anti-cancer therapies .
Biochemical Pathways
The biosynthetic pathway of this compound involves a series of enzymatic reactions . The biosynthetic gene cluster for this compound consists of 19 genes, including six cytochrome P450 monooxygenase genes . Notably, the pregnane side-chain cleavage in the biosynthesis of this compound requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase . This is in sharp contrast to the single cytochrome P450-mediated process in mammalian cells .
Result of Action
This compound has been shown to induce lethality in day-old cockerels . It also exhibits antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . Furthermore, it exhibits both plant-growth regulating and phytotoxic effects in plant systems .
Future Directions
The study and understanding of demethoxyviridiol and related compounds continue to be an area of active research. Future directions may include further elucidation of its biosynthetic pathway, exploration of its potential therapeutic applications given its PI3K inhibitory activity, and the development of methods to mitigate its potential toxic effects .
Biochemical Analysis
Biochemical Properties
Demethoxyviridiol is known to interact with phosphatidylinositol 3-kinase (PI3K), acting as an inhibitor . The 3-keto group, the C1β–OH, and the aromatic ring C are important for the inhibition of PI3K .
Cellular Effects
This compound affects phospholipid signaling and proliferation of Swiss 3T3 cells . It has been shown to have antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . It also exhibits both plant-growth regulating and phytotoxic effects in plant systems .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PI3K . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a target of interest for inhibitors like this compound .
Metabolic Pathways
The biosynthetic pathway for this compound involves the oxidative removal of carbons from sterol precursors . This process produces active molecules such as wortmannin, viridin, and this compound .
Subcellular Localization
For example, a compound localized in the nucleus might interact with DNA or nuclear proteins, while a compound in the cytoplasm might interact with cytoplasmic proteins or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: One approach involves the use of rhodium-catalyzed cyclotrimerization, ring-closing metathesis, and thermal electrocyclic rearrangement . Another method employs asymmetric intramolecular Heck reactions to construct the pentacyclic core .
Industrial Production Methods: Industrial production of demethoxyviridiol typically involves fermentation processes using fungal strains such as Nodulisporium hinnuleum. The fermentation broth is then extracted and purified to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Demethoxyviridiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .
Comparison with Similar Compounds
Wortmannin: Another fungal metabolite that inhibits PI3K but with different potency and selectivity.
Viridin: Shares a similar steroidal framework and biological activity but differs in its functional groups.
Virone: A related compound with similar inhibitory effects on PI3K.
Uniqueness: Demethoxyviridiol is unique due to its specific structural features, such as the fused furan ring and hydroxyl groups, which contribute to its distinct biological activities . Its ability to inhibit multiple enzymes in the phospholipid signaling pathway makes it a valuable tool in scientific research .
Properties
IUPAC Name |
(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSCBUARECIOCW-KSMMKXTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972058 | |
| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56617-66-4 | |
| Record name | Demethoxyviridiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMETHOXYVIRIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Demethoxyviridiol and where is it found?
A1: this compound is a fungal metabolite first isolated from an unidentified fungus. [] It is also produced by Hymenoscyphus pseudoalbidus, the fungus responsible for ash dieback disease. [] Structurally, it is related to other compounds like viridiol and demethoxyviridin. [, ]
Q2: Has the structure of this compound been confirmed?
A2: Yes, the structure of this compound was confirmed by X-ray analysis. [] While the exact spectroscopic data isn't provided in the abstracts, this technique confirms its molecular structure.
Q3: Does this compound exhibit any biological activity?
A3: Yes, this compound, along with hyfraxinic acid and viridiol, displayed notable phytotoxicity. These compounds induced necrotic lesions on leaves of various plant species at concentrations of 0.5 mg/mL and 1.0 mg/mL. [] This suggests a potential role in the pathogenicity of Hymenoscyphus fraxineus.
Q4: Are there any known derivatives of this compound?
A4: Yes, several structurally related compounds have been identified, including viridiol, 1-deoxyviridiol, and demethoxyviridin. [, ] Research also identified 1-deoxy-2-demethylviridiol, 3-dihydrovirone, B-norviridin enol, B-norviridiol lactone and 1β-hydroxy-2α-hydroasterogynin A as related compounds, though these are classified as B-norsteroids. [] These findings suggest the potential for exploring structure-activity relationships within this family of compounds.
Q5: What are the implications of this compound being found in Hymenoscyphus fraxineus?
A5: The presence of this compound in Hymenoscyphus fraxineus, the causal agent of ash dieback, is significant. [] This finding, alongside the compound's demonstrated phytotoxicity, suggests it might play a role in the disease's progression. Further research on this compound's specific mechanisms of action in plants and its potential as a target for disease control is warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


